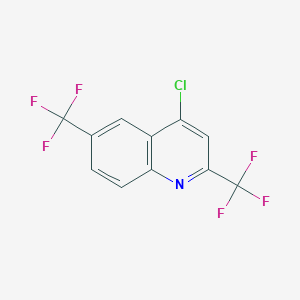

4-Chloro-2,6-bis(trifluoromethyl)quinoline

描述

4-Chloro-2,6-bis(trifluoromethyl)quinoline (CAS: 91991-79-6) is a halogenated quinoline derivative featuring chlorine at the 4-position and two trifluoromethyl (-CF₃) groups at the 2- and 6-positions. Its molecular formula is C₁₁H₅ClF₆N, with a molecular weight of 315.61 g/mol. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-475643) at $135.00 for 250 mg . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science, though specific biological data for this compound remain underexplored .

属性

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOEGXROJASCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347867 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-79-6 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Chlorination of Hydroxyquinoline Precursors

A widely used method involves chlorinating 4-hydroxy-2,6-bis(trifluoromethyl)quinoline using phosphorus oxychloride (POCl₃). This single-step process achieves quantitative yields under reflux conditions.

- 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline (1 eq) is heated with excess POCl₃ (3–5 eq) at 110–120°C for 4–6 hours.

- The reaction mixture is cooled, poured onto ice, and neutralized with aqueous sodium bicarbonate.

- The product is extracted with dichloromethane and purified via recrystallization.

Cyclization of β-(Trifluoromethylanilino)propanoic Acid Derivatives

This two-step method, described in US Patent 4,277,607, avoids intermediate tetrahydroquinoline formation:

Step 1 : Synthesis of β-(o-Trifluoromethylanilino)propanoic Acid

- Condense o-trifluoromethylaniline with ethyl acetoacetate in acetic acid.

- Yield: ~80% after recrystallization.

Step 2 : Chlorination-Cyclization

- React the propanoic acid derivative with POCl₃ and iodine (oxidizing agent) at 93–95°C.

- Key conditions :

Comparison with Traditional Methods :

| Parameter | Patent Method | French Pat. 1,584,746 |

|---|---|---|

| Steps | 2 | 5 |

| Overall Yield | 63% | <40% |

| Byproduct Formation | Negligible | Significant |

Conrad-Limpach Cyclization with Trifluoromethyl-Substituted Anilines

This method builds the quinoline core from scratch using:

- Starting materials : o-Trifluoromethylaniline and ethyl β-ketoester.

- Procedure :

Data :

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate cyclization:

- Conditions : 150°C, 20 minutes, PPA catalyst.

- Yield : 85% for 4-hydroxy intermediate.

- Advantage : Reduces reaction time from hours to minutes.

Reaction Optimization Table

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Temperature (°C) | 93–95 | 150 | 110–120 |

| Catalyst/Oxidizer | I₂ | PPA | None |

| Time | 1 hour | 6 hours | 4 hours |

| Yield (%) | 80 | 75 | 95 |

Critical Analysis

- Method 1 is optimal for industrial-scale synthesis due to fewer steps and higher yields.

- Method 3 is preferable for laboratories lacking specialized equipment.

- Microwave-assisted synthesis shows promise for rapid small-scale production but requires further scalability studies.

化学反应分析

Nucleophilic Substitution at C-4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic displacement reactions with amines, hydrazines, and alkoxy groups under mild conditions. This reactivity is critical for synthesizing derivatives with enhanced pharmacological properties.

This substitution is facilitated by the electron-withdrawing trifluoromethyl groups at positions 2 and 6, which activate the C-4 position toward nucleophilic attack .

Formation of Hydrazones and Heterocycles

The 4-hydrazinyl intermediate (generated via substitution) serves as a precursor for hydrazones and nitrogen-containing heterocycles:

Derivatives such as 4-(pyrazol-1-yl)quinolines exhibit nanomolar antiplasmodial activity .

Coordination Chemistry and Metal Complexes

The quinoline nitrogen and substituents participate in metal coordination, enabling catalytic and materials science applications:

Oxidative Functionalization

Controlled oxidation of side chains or the quinoline core modifies electronic properties:

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | 50°C, 3 hrs | Epoxyquinoline derivatives | Enhanced electrophilicity | |

| O₂ (air) | Ru catalyst, 80°C | β-Benzylated quinolines | Green synthesis pathway |

Biological Activity Correlations

Structural modifications correlate with bioactivity:

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, with trifluoromethyl groups imparting resistance to hydrolysis .

-

Photodegradation : UV exposure in aqueous solutions generates chlorinated byproducts, necessitating dark storage .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research should explore its electrochemical behavior and cross-coupling reactions for diversification.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloro-2,6-bis(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure enhances the reactivity needed for developing anti-cancer and anti-inflammatory drugs. Notably, its derivatives have shown promising antimalarial properties against Plasmodium falciparum, with modifications leading to improved efficacy compared to traditional quinoline-based drugs .

Case Study: Antimalarial Efficacy

A study highlighted the structure-activity relationship (SAR) of quinoline derivatives, revealing that fluorination at specific positions significantly improved antiplasmodial activity. For instance, compounds with trifluoromethyl substitutions exhibited enhanced potency against drug-resistant strains of malaria .

| Compound | EC50 (nM) | Description |

|---|---|---|

| Compound 16 | 21.0 ± 2.1 | Fluorinated derivative with high activity |

| Compound 47 | 37.0 ± 4.3 | Chlorinated analogue showing superior potency |

Agricultural Chemicals

Enhancing Crop Protection

The compound is utilized in formulating agrochemicals due to its effectiveness against specific pests and diseases. Its unique trifluoromethyl groups contribute to the stability and efficacy of these formulations .

Application Example: Insecticides and Fungicides

Research indicates that derivatives of this compound can be integrated into insecticides and fungicides, improving their performance while reducing environmental impact.

Fluorinated Materials

Advanced Material Development

The incorporation of trifluoromethyl groups enables the creation of materials with improved thermal and chemical stability. These materials are ideal for high-performance applications in electronics and coatings .

Material Properties Table

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Research in Organic Chemistry

Valuable Reagent

In organic synthesis, this compound acts as a valuable reagent for forming complex molecular structures. Its utility in synthetic pathways facilitates advancements in both academic and industrial research .

Environmental Studies

Impact Assessment

Research on the environmental impact of fluorinated compounds includes studying the degradation pathways of this compound and its effects on ecosystems. Understanding these factors is crucial for assessing the long-term sustainability of using such chemicals in agriculture and industry .

作用机制

The mechanism of action of 4-Chloro-2,6-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Structural Isomerism and Substituent Positioning

The position of -CF₃ groups on the quinoline backbone significantly impacts physicochemical properties and synthetic accessibility:

Key Observations :

- Cost Implications: The 2,6-bis(trifluoromethyl) derivative is more cost-effective ($0.54/mg) compared to mono-CF₃ analogs like 4-Chloro-6-(trifluoromethyl)quinoline (¥30,000/5g ≈ $420/5g or $84/mg) . This suggests that bis-CF₃ substitution at 2,6 positions may streamline synthesis compared to mono-CF₃ derivatives.

- Synthetic Accessibility: 4-Chloro-2,8-bis(trifluoromethyl)quinoline (7b) was synthesized via palladium-catalyzed benzylic oxidation with a moderate yield of 63% , while 4-Phenyl-2,6-bis(trifluoromethyl)quinoline (3ha) achieved 80% yield under similar conditions . The higher yield for the phenyl-substituted analog highlights the role of substituent electronic effects in reaction efficiency.

Palladium-Catalyzed Reactions

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline (7b): Synthesized using Pd(OTf)₂ and tricyclohexylphosphine, yielding 63% after column chromatography .

- 4-Phenyl-2,6-bis(trifluoromethyl)quinoline (3ha): Achieved 80% yield via procedure A (petroleum ether/ethyl acetate gradient) .

Comparison : The 2,6-CF₃ configuration may favor higher yields due to reduced steric hindrance compared to 2,8-CF₃ analogs.

生物活性

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H4ClF6N. The compound features a quinoline backbone with two trifluoromethyl groups and a chlorine atom at the 4-position. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl groups enhances lipophilicity, which may improve membrane penetration and interaction with microbial targets .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, chlorinated quinolines have been shown to inhibit cell proliferation by affecting cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives highlight that the introduction of halogen substituents, particularly chlorine and trifluoromethyl groups, significantly influences biological activity. For example, compounds with chlorine at the 4-position generally demonstrate enhanced potency against cancer cell lines compared to their fluorinated counterparts .

| Compound | Substituents | Activity (EC50) |

|---|---|---|

| This compound | Cl, CF3 | 37.0 ± 4.3 nM |

| 4-Fluoro-2,6-bis(trifluoromethyl)quinoline | F, CF3 | 82.6 ± 9.4 nM |

| 4-Methoxy-2,6-bis(trifluoromethyl)quinoline | OMe, CF3 | 88.7 ± 2.3 nM |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes.

- Receptor Modulation : Its unique substituents may enhance binding affinity to certain receptors involved in apoptosis and cell proliferation.

- Interference with DNA Synthesis : Similar compounds have been observed to interact with DNA, potentially leading to cytotoxic effects in cancer cells .

Case Studies

- Antimalarial Activity : A study on structurally similar quinolines demonstrated that certain substitutions led to enhanced activity against Plasmodium falciparum, suggesting potential for developing new antimalarial agents .

- Antimycobacterial Effects : Compounds similar to this compound showed promising results against Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial activity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2,6-bis(trifluoromethyl)quinoline, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, as demonstrated in the preparation of structurally similar quinoline derivatives. For instance, Fe-catalyzed oxidation of intermediates derived from pyridine alcohol and commercial chloro-trifluoromethylquinoline precursors can yield the target compound with ~63% efficiency . Key factors influencing yield include catalyst choice, reaction temperature, and solvent system. Purity (>97.0% by GC) is achievable through chromatographic purification or recrystallization, with rigorous analytical validation (e.g., GC, NMR, and elemental analysis) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy for verifying substituent positions and electronic environments.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical assignment, as seen in related quinoline derivatives .

- GC or HPLC for purity assessment, particularly to detect residual solvents or byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Maintain temperatures below –20°C for long-term stability. Avoid exposure to moisture or light, as trifluoromethyl groups may degrade under prolonged UV exposure. Safety protocols include using fume hoods and PPE (gloves, lab coats) during handling .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro vs. trifluoromethyl groups) on the quinoline ring influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing nature of trifluoromethyl groups at the 2- and 6-positions deactivates the quinoline ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. Comparative studies with analogues (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline) reveal steric hindrance differences, which can be quantified via DFT calculations or Hammett substituent constants .

Q. What strategies resolve discrepancies in reported reactivity data for cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in reactivity (e.g., variable yields or side products) may arise from differences in catalyst loading, ligand systems, or trace impurities. Systematic approaches include:

- Reaction parameter screening : Vary temperature, solvent polarity, and catalyst-to-substrate ratios.

- In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation.

- Reproducibility checks : Validate results across multiple labs using standardized protocols .

Q. How can computational modeling predict the biological activity or catalytic applications of this compound?

- Methodological Answer : Molecular docking studies can assess interactions with biological targets (e.g., enzymes implicated in Alzheimer’s disease), leveraging structural analogs from medicinal chemistry research . For catalytic applications (e.g., Fe-catalyzed oxidations), density functional theory (DFT) models predict transition states and reaction pathways, guiding experimental validation .

Q. What role does the chloro substituent play in directing regioselective functionalization of the quinoline ring?

- Methodological Answer : The chloro group at position 4 acts as a directing group for nucleophilic aromatic substitution (SNAr), enabling selective modifications at electron-deficient positions. Experimental validation involves synthesizing derivatives (e.g., bromo or hydroxy analogs) and analyzing regioselectivity via comparative NMR or crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。